molecular formula C14H19N3O B2643784 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 62508-79-6

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2643784
CAS No.: 62508-79-6
M. Wt: 245.326
InChI Key: HLNMXIRDXNHGRY-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a nitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate nitrile-containing reagents. One common method includes the use of acetonitrile as a solvent and a catalyst such as Yb(OTf)3 to facilitate the reaction . The reaction conditions often require controlled temperatures and purification steps like recrystallization to obtain the desired product with high purity.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to enhance yield and reduce by-products. Industrial methods may involve continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitrile groups to amines or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKVXDYKKWNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397372
Record name 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62508-79-6
Record name 4-(2-Methoxyphenyl)-β-oxo-1-piperazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62508-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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